molecular formula C17H14O5 B1199916 2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-

2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-

Cat. No. B1199916
M. Wt: 298.29 g/mol
InChI Key: OPZHOLABNKMTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-8-methyl-4-oxo-2-phenyl- is a natural product found in Desmos cochinchinensis with data available.

Scientific Research Applications

Synthesis and Chemical Transformations

  • 2H-1-Benzopyran-6-carboxaldehyde compounds are key intermediates in synthesizing various heterocyclic systems, showing a wide range of biological activities. For instance, they are used in the transformation of 4-oxo-4H-[1]-benzopyran-3-carboxaldehydes into pyrazolo[3,4-b]pyridines, indicating their role in complex chemical reactions and potential pharmaceutical applications (Stankovičová et al., 2006).

Microwave-Induced Synthesis

  • The compound is utilized in microwave-induced synthesis methods. For example, it is involved in the formation of 3-methyl-4-[(chromon-3-yl)- methylene]-1-phenyl pyrazolin-5-(4H)-ones, demonstrating its suitability in advanced synthetic techniques (Karale et al., 2002).

Antibacterial and Antifungal Properties

  • Derivatives of 2H-1-Benzopyran-6-carboxaldehyde have been studied for their antibacterial and antifungal properties, showing significant potential in medicinal chemistry (Mulwad & Shirodkar, 2003).

Formation of Heterocyclic Derivatives

  • The compound is vital for creating heterocyclic derivatives, such as those formed by condensation with various reagents like triacetic acid lactone and pyrazolone. These derivatives have potential applications in pharmaceuticals and organic chemistry (Siddiqui & Asad, 2006).

Biological Activities

  • 2H-1-Benzopyran-6-carboxaldehyde exhibits a broad spectrum of biological activities, including anti-mutagenicity, cytotoxicity, and anti-HIV activity. It is a crucial precursor in synthesizing various biologically active heterocyclic systems (Sepay & Dey, 2014).

Phototransformation Mechanism

  • The compound is also subject to phototransformation, which is a critical reaction pathway in chemical and pharmaceutical research (Gupta et al., 1995).

properties

Product Name

2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde

InChI

InChI=1S/C17H14O5/c1-9-15(20)11(8-18)16(21)14-12(19)7-13(22-17(9)14)10-5-3-2-4-6-10/h2-6,8,13,20-21H,7H2,1H3

InChI Key

OPZHOLABNKMTHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)C=O)O

synonyms

lawinal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-
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2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-
Reactant of Route 3
2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-
Reactant of Route 4
2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-
Reactant of Route 5
2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-
Reactant of Route 6
2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-

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